Elobixibat

Description

Propriétés

IUPAC Name |

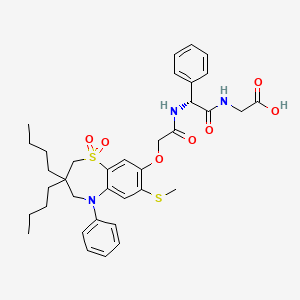

2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLQIRAKKLNXRQ-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195985 | |

| Record name | Elobixibat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439087-18-0 | |

| Record name | Elobixibat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439087-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elobixibat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439087180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elobixibat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elobixibat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELOBIXIBAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865UEK4EJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

L'élobixibat est synthétisé par une série de réactions chimiques impliquant des composés de 1,5-benzothiazépine. Le processus peut être effectué dans des conditions douces et sûres, ce qui le rend adapté à la production à l'échelle industrielle . La voie de synthèse implique la préparation d'un monohydrate cristallin d'élobixibat, ce qui garantit la stabilité et la pureté du produit final .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Mécanisme d'action

L'élobixibat exerce ses effets en inhibant le transporteur iléal des acides biliaires (IBAT), qui est responsable de la recapture des acides biliaires dans l'iléon. En bloquant ce transporteur, l'élobixibat augmente la concentration des acides biliaires dans l'intestin, ce qui conduit à une motilité intestinale accrue et à des selles plus molles. La cible moléculaire de l'élobixibat est l'ASBT, codé par le gène SLC10A2.

Applications De Recherche Scientifique

Mécanisme D'action

Elobixibat exerts its effects by inhibiting the ileal bile acid transporter (IBAT), which is responsible for the reuptake of bile acids in the ileum . By blocking this transporter, this compound increases the concentration of bile acids in the gut, leading to enhanced intestinal motility and softer stools . The molecular target of this compound is the ASBT, encoded by the SLC10A2 gene .

Comparaison Avec Des Composés Similaires

Mechanism of Action

Elobixibat’s unique dual action (prokinetic and secretory) distinguishes it from other laxatives:

| Compound | Mechanism | Target |

|---|---|---|

| This compound | IBAT inhibition | Increases colonic bile acids |

| Lubiprostone | Chloride channel (ClC-2) activation | Enhances intestinal secretion |

| Linaclotide | Guanylate cyclase-C (GC-C) agonism | Increases cyclic GMP, secretion, and motility |

This compound’s IBAT inhibition accelerates colonic transit (via bile acid-induced motility) and softens stool (via osmotic effects), addressing both constipation subtypes: slow-transit and normal-transit .

Efficacy in Chronic Constipation

Primary Endpoints (SBM Frequency)

This compound demonstrates rapid efficacy, with significant SBM improvements within 1 week . In a phase 3 trial, 49.33% of this compound-treated patients achieved CSBM response vs. 26.76% on placebo (p = 0.005) .

Subgroup Efficacy

- Diabetes Comorbidity: this compound improved SBMs in patients with diabetes and autonomic neuropathy, alongside LDL reduction (−14.2 mg/dL, p < 0.05) .

Unique Advantages

- Metabolic Benefits: Lipid Profile: Reduces LDL cholesterol (−14.2 mg/dL, p < 0.05) and increases HDL .

- Ethnic Consistency : Efficacy and safety are consistent across Japanese, Indian, and U.S. populations .

Activité Biologique

Elobixibat (A3309) is a novel compound primarily used to treat chronic constipation by inhibiting the ileal bile acid transporter (IBAT). This article explores its biological activity, focusing on its pharmacological properties, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound is a synthetic derivative of 1,5-benzothiazepine, characterized by a high selectivity for IBAT. The chemical formula is . It acts locally within the gastrointestinal tract, reducing bile acid reabsorption in the ileum, which consequently enhances bile acid synthesis in the liver and increases colonic bile acid concentration. This mechanism promotes intestinal motility and improves bowel function.

Pharmacokinetics

This compound exhibits minimal systemic absorption after oral administration, with over 99% protein binding in plasma and a short half-life of less than 4 hours. Its low bioavailability minimizes the risk of systemic side effects and drug interactions. The compound primarily inhibits CYP2C9 and CYP3A4 enzymes, but due to its limited absorption, significant drug-drug interactions are unlikely .

Phase 3 Clinical Trials

Two pivotal Phase 3 trials assessed this compound's efficacy in patients with chronic idiopathic constipation. The first trial was a randomized, double-blind, placebo-controlled study involving 133 participants. Results indicated that this compound significantly increased the frequency of spontaneous bowel movements (SBMs) compared to placebo:

| Treatment Group | SBMs per Week (Mean ± CI) |

|---|---|

| This compound (10 mg) | 6.4 ± (5.3-7.6) |

| Placebo | 1.7 ± (1.2-2.2) |

Statistical analysis showed a p-value < 0.0001, indicating strong efficacy .

The second trial was an open-label study over one year involving 341 patients where this compound was titrated between doses of 5 mg to 15 mg daily. The overall adverse event rate was reported at 48%, primarily mild gastrointestinal disorders .

Safety Profile

This compound's safety profile has been evaluated in various studies, showing that most adverse effects are mild and predominantly gastrointestinal:

| Adverse Event | Frequency (%) |

|---|---|

| Abdominal pain | 19 |

| Diarrhea | 12 |

| Nausea | 10 |

The discontinuation rate due to adverse events was low, suggesting a favorable safety profile for long-term use .

Case Studies

A notable case study involved elderly patients (mean age 72 years) treated with this compound at a dose of 10 mg/day for two weeks. Results showed:

- SBM Improvement : From an average of 2.86 to 6.08 SBMs per week.

- Overall Improvement Rate : 74% of patients reported significant improvement in bowel function.

This highlights this compound's potential effectiveness across different age groups .

Impact on Bile Acid Levels

This compound's mechanism also significantly impacts bile acid levels in the body:

Q & A

Q. What is the molecular mechanism of action of elobixibat, and how does its selectivity for IBAT influence preclinical study design?

this compound acts as a potent inhibitor of the ileal bile acid transporter (IBAT), with IC50 values of 0.53 nM (human), 0.13 nM (mouse), and 5.8 nM (canine) . Its selectivity (>400-fold for IBAT over basolateral transporters) minimizes off-target effects, making it suitable for mechanistic studies. Preclinical models (e.g., constipated dogs) use fecal weight and serum 7α-hydroxy-4-cholesten-3-one (7αC4, a bile acid synthesis marker) as endpoints to quantify dose-dependent efficacy .

Q. How do phase 1 trials validate this compound’s localized action and safety profile in humans?

Phase 1b trials (14-day, randomized, double-blind) demonstrated minimal systemic absorption (picomolar plasma concentrations) and confirmed IBAT inhibition via increased fecal bile acids and accelerated colonic transit. Safety assessments focused on gastrointestinal adverse events (AEs), with diarrhea as the most common AE (8–13% in phase 2b trials). Dose escalation (0.1–10 mg/day) revealed no severe toxicity, supporting its localized mechanism .

Q. What experimental endpoints are critical for evaluating this compound’s efficacy in chronic constipation (CC)?

Primary endpoints include spontaneous bowel movements (SBMs), colonic transit time (radiolabeled markers), and serum biomarkers (7αC4, FGF19). Secondary endpoints assess stool consistency (Bristol Stool Scale) and patient-reported outcomes (e.g., bloating). Trials stratify patients by constipation duration (>5 years), IBS-C status, and prior laxative use to control confounding variables .

Advanced Research Questions

Q. How do subgroup analyses resolve contradictions in this compound’s efficacy across patient populations?

Subgroup analyses (e.g., age ≥75 years, diabetes, post-cholecystectomy) reveal higher efficacy in patients with low baseline SBMs, autonomic neuropathy, or prolonged constipation. For example, elderly patients (≥75 years) showed a 4.46% AE rate vs. 3.58% in younger cohorts, suggesting age-dependent tolerability . Contradictions in AE rates (e.g., diarrhea: 3% in real-world vs. 30% in trials) are attributed to stricter monitoring in controlled studies .

Q. What methodological challenges arise in long-term safety studies of this compound, and how are they addressed?

Long-term safety data (≥12 months) require large cohorts (>1,000 patients) and real-world evidence (post-marketing surveillance) to capture rare AEs. Interim analyses (e.g., 4-week surveillance) prioritize gastrointestinal AEs (4.2% incidence) and dose-dependent effects (e.g., 10 mg vs. 15 mg discontinuation rates). Statistical adjustments for polypharmacy (e.g., co-administered osmotic laxatives) mitigate confounding .

Q. How can analytical methods (e.g., HPLC, LC-MS/MS) optimize this compound quantification in pharmacokinetic studies?

Stability-indicating reversed-phase HPLC (BDS Hypersil-C18 column, acetonitrile/phosphate buffer mobile phase) separates this compound from degradation products, validated per ICH guidelines. LC-MS/MS enhances sensitivity (LOQ: 1 ng/mL) using MRM transitions (m/z 696.8541→480.6328). Plasma extraction protocols must account for high protein binding (>99%) to ensure accurate bioavailability measurements .

Q. What insights do bile acid (BA) dynamics provide into this compound’s metabolic effects in comorbid populations (e.g., diabetes)?

this compound increases colonic BA exposure, stimulating GLP-1 secretion and improving lipid profiles (↓LDL-C, ↓total cholesterol). In diabetic patients, BA-mediated effects correlate with HbA1c reduction (p<0.05). Mechanistic studies use ileal biopsies and FGF19 assays to quantify BA malabsorption and hepatic synthesis .

Methodological Considerations

- Dose Optimization : Start with 5–10 mg/day, escalating to 15 mg based on tolerability. Administer pre-breakfast to align with circadian BA rhythms .

- Statistical Design : Use mixed-effects models to account for repeated measures (e.g., weekly SBMs) and ANCOVA for baseline-adjusted outcomes .

- Preclinical-Clinical Translation : Constipated dog models predict human efficacy (r²=0.89 for fecal weight vs. dose), but species-specific BA transporter affinities require validation .

Unresolved Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.